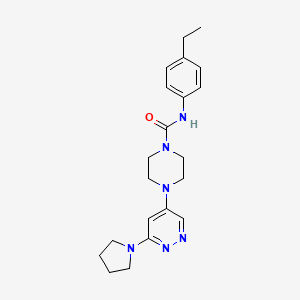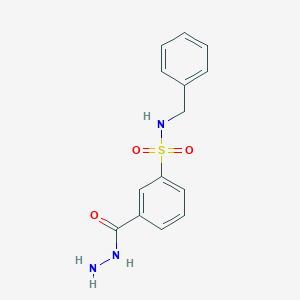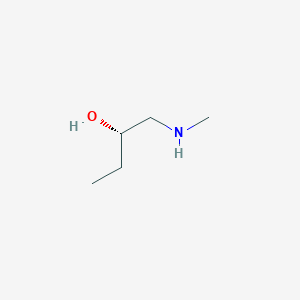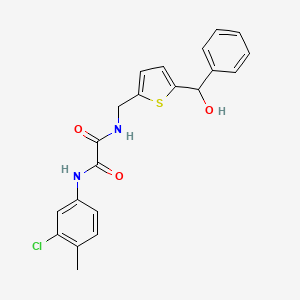
(2S)-2-(2,2-Difluorocyclopentyl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-(2,2-Difluorocyclopentyl)propan-1-amine, also known as JNJ-42153605, is a novel compound that has been developed as a potential therapeutic agent for various central nervous system (CNS) disorders. It belongs to the class of selective serotonin reuptake inhibitors (SSRIs) and acts by inhibiting the reuptake of serotonin in the brain, leading to increased levels of this neurotransmitter.
Mechanism of Action
The mechanism of action of (2S)-2-(2,2-Difluorocyclopentyl)propan-1-amine involves the inhibition of SERT, which leads to increased levels of serotonin in the synaptic cleft. This, in turn, enhances serotonergic neurotransmission and has been shown to improve mood and reduce anxiety.
Biochemical and Physiological Effects:
(2S)-2-(2,2-Difluorocyclopentyl)propan-1-amine has been shown to have a range of biochemical and physiological effects, including the modulation of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response. It has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in neuronal growth and survival.
Advantages and Limitations for Lab Experiments
One of the main advantages of (2S)-2-(2,2-Difluorocyclopentyl)propan-1-amine for lab experiments is its high affinity and selectivity for SERT, which makes it a useful tool for studying the serotonergic system. However, one limitation is that it is a relatively new compound, and further studies are needed to fully understand its pharmacological properties.
Future Directions
There are several potential future directions for research on (2S)-2-(2,2-Difluorocyclopentyl)propan-1-amine, including:
1. Investigating its potential therapeutic applications in other CNS disorders, such as schizophrenia and bipolar disorder.
2. Studying its effects on other neurotransmitter systems, such as the dopaminergic and noradrenergic systems.
3. Developing novel analogs of (2S)-2-(2,2-Difluorocyclopentyl)propan-1-amine with improved pharmacological properties.
4. Investigating its potential use as a biomarker for CNS disorders, such as depression and anxiety.
In conclusion, (2S)-2-(2,2-Difluorocyclopentyl)propan-1-amine is a novel compound with potential therapeutic applications in various CNS disorders. Its high affinity and selectivity for SERT make it a useful tool for studying the serotonergic system, and there are several potential future directions for research on this compound.
Synthesis Methods
The synthesis of (2S)-2-(2,2-Difluorocyclopentyl)propan-1-amine involves a multi-step process that starts with the reaction of 2,2-difluorocyclopentanone with hydroxylamine hydrochloride to form the corresponding oxime. The oxime is then reduced with sodium borohydride to give the amine intermediate, which is further reacted with (S)-1-(2-chloroethyl)aziridine to yield the final product.
Scientific Research Applications
(2S)-2-(2,2-Difluorocyclopentyl)propan-1-amine has been extensively studied for its potential therapeutic applications in various CNS disorders, including depression, anxiety, and obsessive-compulsive disorder (OCD). It has been shown to have a high affinity and selectivity for the serotonin transporter (SERT), which is the primary target of SSRIs.
properties
IUPAC Name |
(2S)-2-(2,2-difluorocyclopentyl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15F2N/c1-6(5-11)7-3-2-4-8(7,9)10/h6-7H,2-5,11H2,1H3/t6-,7?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBNJOSGVCKNFTL-ULUSZKPHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1CCCC1(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN)C1CCCC1(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15F2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-(2,2-Difluorocyclopentyl)propan-1-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(7-oxo-5-phenyl-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2437580.png)
![2-(O-Tolyl)-2H-pyrazolo[3,4-D]pyridazin-7(6H)-one](/img/structure/B2437582.png)

![2-Chloro-N-[2-(1H-pyrrol-2-yl)ethyl]propanamide](/img/structure/B2437584.png)


![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2437591.png)




![(Z)-3-(((2,4-dimethylphenyl)amino)methylene)-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2437596.png)